

Application Notes and Protocols for the Deoxygenation of Alcohols Using Triphenylsilane

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Compound of Interest

Compound Name: Triphenylsilane

Cat. No.: B1312308

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Introduction

The deoxygenation of alcohols, a fundamental transformation in organic synthesis, involves the replacement of a hydroxyl group with a hydrogen atom. This reaction is crucial in various stages of drug development and natural product synthesis, where the strategic removal of oxygen functionality is often required. The classical method for this transformation is the Barton-McCombie reaction, which, despite its broad applicability, typically employs toxic and difficult-to-remove organotin reagents like tributyltin hydride.

This application note details a practical and less toxic alternative using **triphenylsilane** as the hydrogen atom donor. The protocol is based on the radical-mediated reduction of O-alkyl N-phenylthioxocarbamates, which are readily prepared from the corresponding alcohols. This method offers a robust and efficient means to deoxygenate a wide range of alcohols, including primary, secondary, and tertiary substrates, under relatively mild, neutral conditions.

Reaction Principle

The deoxygenation of alcohols using **triphenylsilane** is a two-step process. First, the alcohol is converted into an O-alkyl N-phenylthioxocarbamate derivative. This is typically achieved by treating the alcohol with sodium hydride and phenyl isothiocyanate.

In the second step, the thioxocarbamate derivative undergoes a radical chain reaction with **triphenylsilane** in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN). The triphenylsilyl radical ($\text{Ph}_3\text{Si}\cdot$), generated from the initiator, attacks the thiocarbonyl group of the thioxocarbamate. This leads to the fragmentation of the C-O bond, forming an alkyl radical. This alkyl radical then abstracts a hydrogen atom from **triphenylsilane** to yield the deoxygenated product and regenerate the triphenylsilyl radical, thus propagating the chain. The overall process is driven by the formation of a stable silicon-sulfur bond.

Data Presentation

The following table summarizes the yields for the deoxygenation of various alcohols via their O-alkyl N-phenylthioxocarbamate derivatives using **triphenylsilane**.

Entry	Alcohol Substrate	Product	Yield (%)
1	Cyclohexanol (secondary)	Cyclohexane	95
2	1-Adamantanol (tertiary)	Adamantane	98
3	1-Octanol (primary)	Octane	85
4	endo-Borneol (hindered secondary)	Bornane	91
5	Cholesterol (complex secondary)	Cholestane	92
6	1,2:5,6-Di-O-isopropylidene- α -D-glucofuranose (carbohydrate)	3-Deoxy-1,2:5,6-di-O-isopropylidene- α -D-allofuranose	88
7	1-Dodecanol (primary)	Dodecane	87
8	Cyclododecanol (secondary)	Cyclododecane	96

Experimental Protocols

Protocol 1: Synthesis of O-Alkyl N-Phenylthiocarbamates (General Procedure)

This protocol describes the preparation of the thioxocarbamate derivative from an alcohol.

Materials:

- Alcohol (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Phenyl isothiocyanate (1.2 eq)
- Anhydrous tetrahydrofuran (THF)

Procedure:

- To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C.
- Allow the mixture to warm to room temperature and stir for 30 minutes.
- Cool the reaction mixture back to 0 °C and add phenyl isothiocyanate (1.2 eq) dropwise.
- Stir the reaction mixture at room temperature for 3 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired O-alkyl N-phenylthiocarbamate.

Protocol 2: Deoxygenation of O-Alkyl N-Phenylthioxocarbamates with Triphenylsilane (General Procedure)

This protocol outlines the reductive deoxygenation of the thioxocarbamate derivative.

Materials:

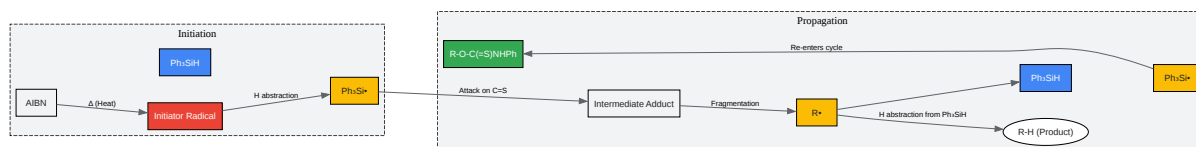
- O-Alkyl N-phenylthioxocarbamate (1.0 eq)
- **Triphenylsilane** (Ph_3SiH) (1.5 eq)
- Azobisisobutyronitrile (AIBN) (0.2 eq)
- Anhydrous toluene

Procedure:

- In a round-bottom flask, dissolve the O-alkyl N-phenylthioxocarbamate (1.0 eq) and **triphenylsilane** (1.5 eq) in anhydrous toluene.
- Add the radical initiator, AIBN (0.2 eq), to the solution.
- Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere and maintain for 3 hours.
- Cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield the deoxygenated alkane.

Mandatory Visualization

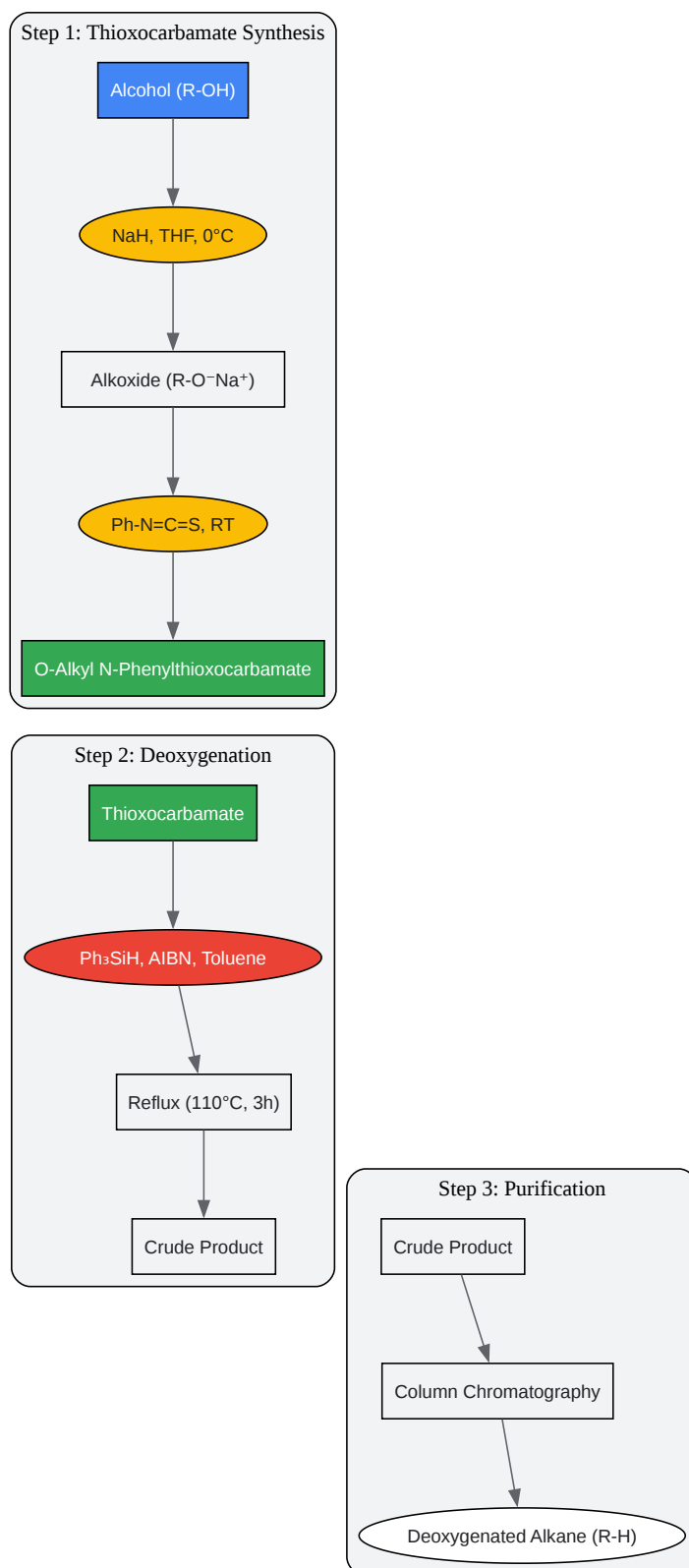
Reaction Mechanism



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Caption: Radical chain mechanism for the deoxygenation of alcohols.

Experimental Workflow



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Caption: General experimental workflow for alcohol deoxygenation.

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